N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Description
The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide features a benzamide core substituted with a tetrazole ring at the 4-position and a 4-chloro-3-(trifluoromethyl)phenyl group at the N-position.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O/c16-13-6-3-10(7-12(13)15(17,18)19)21-14(25)9-1-4-11(5-2-9)24-8-20-22-23-24/h1-8H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRWNCKNPMRZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-chloro-3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving the benzamide intermediate and sodium azide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and benzamide moiety.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the tetrazole ring or benzamide moiety.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit promising anticancer properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been investigated for its potential to inhibit cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrazole compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this specific compound could be a lead candidate for further development in cancer therapy .
Anti-inflammatory Properties
The compound's structure allows it to interact with biological pathways involved in inflammation. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines.
Research Findings : In vitro studies have indicated that this compound can reduce the levels of TNF-alpha and IL-6 in macrophage cultures . These findings suggest its potential as an anti-inflammatory agent.
Neuroprotective Effects
Emerging research points to the neuroprotective effects of tetrazole derivatives. The compound may offer protection against neurodegeneration by modulating neurotransmitter systems.
Case Study : A recent investigation highlighted the neuroprotective effects of similar tetrazole compounds in models of Alzheimer’s disease. The study found that these compounds could reduce amyloid-beta aggregation and improve cognitive function .
Summary of Applications
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Triazole-Based Derivatives
Key Examples :
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole (): This compound replaces the tetrazole with a 1,2,3-triazole, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The triazole serves as an amide mimetic, improving metabolic stability compared to peptides .
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): These 1,2,4-triazole derivatives exhibit tautomerism (thione vs. thiol forms), confirmed by IR and NMR. Their bioactivity is influenced by sulfonyl and halogen substituents .
Comparison :
Urea and Carbamate Derivatives
Key Examples :
- N-(4-chloro-3-(trifluoromethyl)phenyl)urea derivatives (): These compounds, such as N-(4-chloro-3-(trifluoromethyl)phenyl)-N’-(4-(2-(N-(methyl-d3)aminoformyl)-4-pyridyl)oxy)phenyl)urea, utilize urea linkages for hydrogen bonding, targeting kinases or proteases .
- Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]carbamate (): Carbamate derivatives exhibit prolonged half-life due to esterase resistance .
Comparison :
Sulfonyl and Thiazolidinone Derivatives
Key Examples :
Comparison :
Key Research Findings
- Tetrazole Advantage : The tetrazole ring in the target compound offers superior metabolic stability and π-π stacking compared to triazoles, enhancing receptor binding .
- Substituent Effects : The 4-chloro-3-(trifluoromethyl)phenyl group increases lipophilicity and electron-withdrawing effects, improving membrane permeability .
- Synthetic Flexibility : Unlike urea or carbamate derivatives, the benzamide-tetrazole scaffold allows modular substitution for target-specific optimization .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrazole ring and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 358.73 g/mol.
Key Structural Features:
- Tetrazole Ring: Enhances solubility and bioavailability.
- Trifluoromethyl Group: Increases lipophilicity and metabolic stability.
- Chloro Group: Modulates electronic properties, potentially affecting receptor interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that the presence of the tetrazole moiety can enhance the cytotoxic effects against various cancer cell lines. A structure-activity relationship analysis suggests that modifications to the phenyl ring can lead to improved potency against specific targets.
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 2.5 | Apoptosis induction |
| 2 | MCF-7 | 3.0 | Cell cycle arrest |
Analgesic Effects
Recent studies have evaluated the analgesic potential of related analogs in pain models. For example, derivatives of this compound demonstrated potent analgesic effects with varying durations of action:
| Analog | Pain Model | Efficacy |
|---|---|---|
| A | Hot plate test | Significant (p<0.01) |
| B | Formalin test | Moderate (p<0.05) |
These findings suggest that the incorporation of specific functional groups can enhance pain relief properties.
The biological activity of this compound is thought to involve multiple mechanisms:
- Receptor Interaction: The compound may act on various G protein-coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer progression or pain pathways.
- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
A notable study explored the efficacy of this compound in a murine model of cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls:
- Dosage: 10 mg/kg showed a 50% reduction in tumor volume.
- Duration: Treatment over four weeks resulted in sustained effects.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Carbodiimide Coupling | EDC, triethylamine, DMF, 25°C, 12h | 65–75 | |
| Huisgen Cycloaddition | Cu(I) catalyst, NaN₃, DMSO, 80°C, 24h | 50–60 | |
| Stepwise Patent Route | Intermediate isolation, reflux in THF, 48h | 70–80 |
How can researchers confirm the identity and purity of this compound post-synthesis?
Basic Research Question
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆) to confirm structural assignments. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (¹³C δ 120–125 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M–H]⁻ peaks matching the theoretical mass (±5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
Q. Table 2: Characterization Parameters
| Technique | Parameters | Target Outcome |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆, δ 7.8 (tetrazole C-H) | Structural confirmation |
| HRMS | ESI+, m/z 438.0421 (calculated) | Molecular ion match |
| HPLC | C18, 1.0 mL/min, λ = 254 nm | Purity >95% |
What strategies optimize reaction yields when synthesizing derivatives of this compound?
Advanced Research Question
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves regioselectivity in cycloadditions .
- Catalyst Screening : Test Cu(I)/ligand systems (e.g., CuI/PPh₃) for improved tetrazole cycloaddition kinetics .
- Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions in multi-step syntheses .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Case Study : A 20% yield increase was achieved by replacing DMF with THF in the coupling step, reducing byproduct formation .
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., CHO or HEK293 for receptor binding) and control compounds (e.g., Sorafenib for kinase inhibition) .
- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to calculate accurate IC₅₀ values .
- Meta-Analysis : Compare data across studies using tools like GraphPad Prism, focusing on pIC₅₀ ranges and statistical significance (p < 0.05) .
Example : Inconsistent CCR2 binding data (Kd = 10–50 nM) were resolved by standardizing membrane preparation protocols .
What computational methods assist in predicting the binding affinity of this compound?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use UCSF Chimera or AutoDock Vina to model ligand-receptor interactions. Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond occupancy (>50% retention) .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding, correlating with experimental Kd values .
Q. Table 3: Computational Workflow
| Step | Software/Tool | Output Metric |
|---|---|---|
| Docking | UCSF Chimera | Binding pose RMSD <2 Å |
| MD Simulation | GROMACS | H-bond retention >60% |
| Free Energy Analysis | AMBER | ΔGbinding ±1 kcal/mol |
How does structural modification of the tetrazole moiety affect biological activity?
Advanced Research Question
Methodological Answer:
- Tetrazole Substitution : Replace 1H-tetrazole with 2H-tetrazole to alter hydrogen-bonding patterns, impacting kinase inhibition (e.g., 10-fold increase in IC₅₀ for VEGFR2) .
- Bioisosteric Replacement : Substitute tetrazole with carboxylate (-COOH) to enhance solubility but reduce membrane permeability (LogP shift from 3.5 → 2.1) .
- SAR Analysis : Use QSAR models to predict activity cliffs, focusing on substituent electronegativity and steric bulk .
Example : Methylation at the tetrazole N-2 position improved metabolic stability (t₁/₂ = 8h → 24h in liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
